Product packaging for 1-Hexen-5-yne, 2-bromo-(Cat. No.:CAS No. 72121-84-7)

1-Hexen-5-yne, 2-bromo-

Cat. No.: B12660769
CAS No.: 72121-84-7
M. Wt: 159.02 g/mol
InChI Key: RYWBCDINHDBAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Enynes as Strategic Building Blocks in Organic Chemistry

Enynes are a class of organic molecules characterized by the presence of both a carbon-carbon double bond (alkene) and a triple bond (alkyne) within the same structure. bohrium.comresearchgate.net This dual functionality makes them exceptionally valuable as strategic building blocks in organic synthesis. researchgate.net The distinct reactivity of the alkene and alkyne moieties allows for a wide range of selective transformations, enabling the construction of complex molecular architectures. Chemists utilize enynes as precursors for creating diverse acyclic, carbocyclic, and heterocyclic compounds. bohrium.comresearchgate.net Their utility is prominent in cascade reactions, where multiple bonds are formed in a single sequence, and in cycloisomerization reactions, which are powerful methods for building cyclic systems commonly found in natural products and pharmaceuticals. bohrium.com The development of transition-metal-catalyzed reactions, such as enyne metathesis and cycloisomerization, has further expanded the synthetic potential of these versatile scaffolds. rsc.orgorganic-chemistry.org

Significance of Halogenated Enynes, with a Focus on Brominated Systems, in Facilitating Chemical Transformations

The introduction of a halogen atom, particularly bromine, onto an enyne framework significantly enhances its synthetic utility. acs.org Brominated enynes, such as 1-Hexen-5-yne (B80130), 2-bromo-, serve as powerful intermediates because the bromine atom acts as a versatile functional handle. sci-hub.senih.gov It can participate in a vast array of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions like the Suzuki, Stille, and Sonogashira reactions. acs.orgmdpi.com In these processes, the bromine atom functions as an excellent leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. nih.gov Furthermore, the presence of bromine can influence the regioselectivity and stereoselectivity of reactions, and it is integral to various cyclization and functionalization strategies, including bromocyclization reactions promoted by reagents like iron(III) bromide. sci-hub.sersc.org This ability to serve as a linchpin for subsequent molecular elaboration makes brominated enynes indispensable tools for synthetic chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7Br B12660769 1-Hexen-5-yne, 2-bromo- CAS No. 72121-84-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72121-84-7

Molecular Formula

C6H7Br

Molecular Weight

159.02 g/mol

IUPAC Name

2-bromohex-1-en-5-yne

InChI

InChI=1S/C6H7Br/c1-3-4-5-6(2)7/h1H,2,4-5H2

InChI Key

RYWBCDINHDBAQL-UHFFFAOYSA-N

Canonical SMILES

C=C(CCC#C)Br

Origin of Product

United States

Synthetic Methodologies for 1 Hexen 5 Yne, 2 Bromo

Direct and Indirect Synthetic Routes to 1-Hexen-5-yne (B80130), 2-bromo-

The creation of 2-bromo-1-hexen-5-yne can be approached through either direct bromination of a suitable hydrocarbon precursor or by modifying a molecule that already contains some of the required structural features.

Bromination Strategies for Enynes and Related Hydrocarbons

Direct bromination of an enyne like 1-hexen-5-yne presents challenges in controlling the regioselectivity of the reaction. The presence of both a double and a triple bond allows for potential addition reactions at either site. Brominating agents, from molecular bromine to other bromo-organic compounds, are employed for such transformations. sci-hub.se The reaction conditions, including the choice of solvent and temperature, play a crucial role in directing the outcome of the bromination. For instance, the use of N-bromosuccinimide (NBS) can be a method for allylic or vinylic bromination, depending on the reaction conditions and the presence of radical initiators or polar solvents.

Derivatization from Precursor Molecules

An alternative to direct bromination is the derivatization of a precursor molecule. This could involve starting with a molecule that can be readily converted to the target compound. For example, a precursor such as hexa-1,5-diyne is a potential starting material. chembk.com Synthetic strategies might involve the selective reduction of one alkyne to an alkene, followed by a controlled bromination. Another approach could be the conversion of a carbonyl group at the 2-position of a hexenyne derivative into a bromine atom.

Dehydrohalogenation Approaches for Related Enynes: Methodological Principles and Adaptability

Dehydrohalogenation is a powerful method for introducing unsaturation into a molecule and can be adapted for the synthesis of enynes. britannica.comlibretexts.org This typically involves the elimination of a hydrogen halide from a dihaloalkane or a haloalkene. britannica.comchemistrysteps.com

Elucidation of Reaction Mechanisms and Optimal Base Selection

The dehydrohalogenation reaction generally proceeds via an E2 (elimination, bimolecular) mechanism, which requires a strong base. chemistrysteps.comyoutube.com The choice of base is critical for the success of the reaction. Strong, non-nucleophilic bases are preferred to minimize competing substitution reactions. stackexchange.com Common bases used for dehydrohalogenation include potassium hydroxide (B78521) (KOH) in an alcoholic solvent, sodium amide (NaNH2), and potassium tert-butoxide. youtube.comvedantu.com For the synthesis of a terminal alkyne from a vicinal or geminal dihalide, a very strong base like sodium amide in liquid ammonia (B1221849) is often necessary to effect the second elimination from the intermediate vinyl halide. chemistrysteps.comyoutube.com The temperature of the reaction is also a key parameter, with higher temperatures often required for the elimination from the more stable vinyl halide intermediate. youtube.com

BaseSolventTypical ApplicationReference
Potassium Hydroxide (KOH)EthanolDehydrohalogenation of alkyl halides to alkenes. vedantu.com
Sodium Amide (NaNH2)Liquid AmmoniaSynthesis of alkynes from dihalides. chemistrysteps.com
Potassium tert-butoxidetert-Butanol/DMSO/THFElimination reactions, particularly for forming less substituted alkenes (Hofmann product). vedantu.com

Advanced Transition Metal-Catalyzed Synthetic Protocols for Enynes

Transition metal catalysis offers highly efficient and selective methods for the synthesis of complex molecules like enynes. nih.govarkat-usa.orgresearchgate.net Palladium-catalyzed reactions, in particular, have been extensively developed for the formation of carbon-carbon bonds. nih.govsioc-journal.cn

Palladium-Catalyzed Cross-Coupling Methods (e.g., Negishi Coupling)

The Negishi coupling is a palladium-catalyzed cross-coupling reaction between an organozinc compound and an organic halide, and it is a versatile tool for the synthesis of enynes. wikipedia.org This reaction is known for its high functional group tolerance and its ability to couple different types of carbon atoms (sp, sp2, and sp3). wikipedia.org

In the context of synthesizing 2-bromo-1-hexen-5-yne, a potential Negishi coupling strategy could involve the reaction of a brominated vinyl-zinc reagent with an appropriate alkynyl halide, or vice versa. The general scheme for a Negishi coupling is as follows:

R-X + R'-ZnX' → R-R' (catalyzed by Pd(0) or Ni(0)) wikipedia.org

Where R and R' can be a variety of organic groups. For the synthesis of functionalized enynes, this method provides a powerful way to construct the carbon skeleton with high stereoselectivity. epfl.ch For example, a palladium-catalyzed intramolecular cyclization of a '2-bromo-1,5-di-ene-7-yne' system has been reported, demonstrating the utility of such bromo-enyne structures in further synthetic transformations. chemrxiv.orgchemrxiv.org

Catalyst SystemReactantsProduct TypeReference
Pd(0) or Ni(0) complexesOrganozinc compound and Organic halideC-C coupled product wikipedia.org
Pd(OAc)2 / K2CO3Alkenes and BromoalkynesConjugated enynes sioc-journal.cn

Other Metal-Mediated Routes to Structurally Related Enynes

The synthesis of enynes, including those structurally analogous to 1-Hexen-5-yne, 2-bromo-, is frequently accomplished through transition metal-mediated cross-coupling and cycloisomerization reactions. thieme-connect.de These methods offer powerful pathways to construct the characteristic dual reactivity of the enyne motif.

Various transition metals have been successfully employed to catalyze the formation of complex cyclic structures from acyclic enyne precursors. nih.gov For instance, gold (Au) and palladium (Pd) catalysts have shown significant efficacy. nih.gov Gold(III)-catalyzed cyclization of amino-functionalized enynes yields substituted pyrroles, while palladium(II) trifluoroacetate (B77799) has also been used for similar cycloisomerization reactions. nih.gov Rhodium (Rh) catalysts are effective in the cyclization of 1,5-bis(1,2-allenyl)ketones to form bicyclic furans. nih.gov

Novel methodologies have also been developed for the synthesis of 1,6- and 1,7-enynes from carbohydrate-derived precursors. dtu.dk One such method involves a zinc-mediated tandem fragmentation-propargylation to produce 1,7-enynes in a one-pot synthesis. dtu.dk For 1,6-enynes, a cerium-mediated ethynylation of an unsaturated aldehyde intermediate has proven effective. dtu.dk Furthermore, ring-closing metathesis (RCM) using ruthenium (Ru) carbene catalysts is a key strategy for the carbocyclization of densely functionalized enynes into five- and six-membered rings. dtu.dkacs.org

The following table summarizes selected metal-mediated routes to enyne structures, highlighting the diversity of catalysts and resulting products.

Catalyst/MediatorEnyne Substrate TypeProduct TypeReference
Gold(III) / Palladium(II)Amino-functionalized enynesSubstituted pyrroles nih.gov
Rhodium(I)1,5-Bis(1,2-allenyl)ketonesBicyclic furans nih.gov
Zinc (Zn)5-IodopentofuranosidesAcyclic 1,7-enynes dtu.dk
Cerium (Ce)Unsaturated aldehydesAcyclic 1,6-enynes dtu.dk
Ruthenium (Ru) CarbeneDensely functionalized enynes1-Vinyl cycloalkenes dtu.dk
Molybdenum (Mo) Alkylidenegem-Disubstituted olefinic enynesTrisubstituted cycloheptenes acs.org

These examples underscore the versatility of metal-mediated reactions in constructing enyne frameworks, which could be adapted for the targeted synthesis of bromo-enyne derivatives. The choice of metal and ligand is crucial for controlling the regioselectivity and stereoselectivity of these transformations. thieme-connect.de

Free Radical-Mediated Synthesis: Principles and Potential for Bromo-Enyne Scaffolds

Free radical reactions offer a complementary approach for the synthesis and functionalization of enyne scaffolds. These reactions typically proceed via a chain reaction mechanism involving three key phases: initiation, propagation, and termination. lumenlearning.comlibretexts.org The initiation step generates a radical species, often through the homolytic cleavage of a weak bond by heat or light. libretexts.org This reactive radical then adds to a stable molecule in the propagation phase to create a new radical, continuing the chain. lumenlearning.com The process concludes when two radical species combine in a termination step. libretexts.org

For the synthesis of bromo-enyne scaffolds, radical reactions provide a powerful tool for introducing bromine atoms with high regioselectivity. A common reagent for this purpose is N-Bromosuccinimide (NBS), which can be used for allylic bromination in the presence of a radical initiator or light. libretexts.org The stability of the intermediate allylic radical favors substitution at the allylic position over addition to the double bond. lumenlearning.com

Recent research has demonstrated the utility of radical reactions with 1,6-enyne substrates to generate functionalized cyclic compounds. For example, a copper-induced radical reaction of 1,6-enynes with bromoacetonitrile (B46782) (BrCH₂CN) leads to functionalized five-membered rings. mdpi.com The mechanism involves the addition of the cyanomethyl radical to the double bond, followed by a 5-exo cyclization and subsequent bromine atom transfer. mdpi.com Similarly, iron-catalyzed radical reactions of 1,6-enynes can produce difunctionalized heterocycles. mdpi.com

The potential of these methods is summarized in the table below.

Radical Source / CatalystSubstrateKey FeaturesProduct TypeReference
N-Bromosuccinimide (NBS) / LightAlkenes (e.g., enynes)Highly regioselective allylic bromination. libretexts.orgAllylic bromides lumenlearning.comlibretexts.org
Bromoacetonitrile / Copper(I) Iodide1,6-EnynesRadical addition followed by 5-exo cyclization. mdpi.comFunctionalized five-membered rings mdpi.com
N-Bromosuccinimide (NBS) / PIDA / TMSN₃1,6-Enynyl amidesAzide radical addition, 5-exo cyclization, and bromine radical coupling. mdpi.comDihalogenated pyrrolidines mdpi.com
Arylsulfonyl Hydrazides / TBAI / Cu(OAc)₂1,5-Conjugated enynesSulfonyl radical-triggered 5-exo-dig/6-endo-trig bicyclization. rsc.orgSulfonylated benzo[b]fluorenes rsc.org

These free radical-mediated strategies hold significant potential for the synthesis of complex molecules from simple enyne precursors. The ability to form C-C and C-Br bonds in a controlled manner makes this approach highly relevant for constructing bromo-enyne scaffolds like 1-Hexen-5-yne, 2-bromo-.

Advanced Spectroscopic Elucidation and Structural Characterization of Brominated Enynes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-Hexen-5-yne (B80130), 2-bromo-, both ¹H and ¹³C NMR would provide critical data for its structural and stereochemical assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Hexen-5-yne, 2-bromo- is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The vinyl protons (=CH₂) will likely appear as two separate signals in the range of 5.5-6.5 ppm. The geminal coupling between these protons would result in a doublet for each. The presence of the bromine atom on the same carbon as one of the vinyl protons would deshield it, causing it to resonate at a higher chemical shift compared to the other vinyl proton. The methylene (B1212753) protons adjacent to the double bond (-CH₂-C=) would likely appear as a triplet around 2.5-3.0 ppm, while the methylene protons adjacent to the triple bond (-CH₂-C≡) would be expected in a similar region, possibly as a triplet of triplets due to coupling with both the adjacent methylene and the terminal alkyne proton. The terminal alkyne proton (≡C-H) is anticipated to resonate in the region of 2.0-3.0 ppm as a triplet due to long-range coupling with the adjacent methylene group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information about the carbon skeleton. The sp² hybridized carbons of the double bond are expected to appear in the range of 110-140 ppm. The carbon bearing the bromine atom (C-Br) would be significantly deshielded and is predicted to be at the lower end of this range. The sp hybridized carbons of the triple bond would resonate in the region of 70-90 ppm, with the terminal alkyne carbon appearing at a slightly lower chemical shift. The sp³ hybridized methylene carbons would be found in the upfield region of the spectrum, typically between 20-40 ppm.

Predicted ¹H NMR Data for 1-Hexen-5-yne, 2-bromo-

ProtonPredicted Chemical Shift (ppm)Predicted Multiplicity
=CHaHb5.8 - 6.2Doublet
=CHaH b5.5 - 5.9Doublet
-CH₂-C=2.6 - 3.0Triplet
-CH₂-C≡2.4 - 2.8Triplet of Triplets
≡C-H2.1 - 2.5Triplet

Predicted ¹³C NMR Data for 1-Hexen-5-yne, 2-bromo-

CarbonPredicted Chemical Shift (ppm)
C =CH₂130 - 140
C=C H₂115 - 125
-C H₂-C=30 - 40
-C H₂-C≡20 - 30
-C ≡CH80 - 90
-C≡C H70 - 80

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is pivotal for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 1-Hexen-5-yne, 2-bromo- is expected to show characteristic absorption bands. A sharp, strong band around 3300 cm⁻¹ would be indicative of the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch would likely appear as a weak to medium band in the 2100-2150 cm⁻¹ region. The C=C double bond stretching vibration is expected in the 1620-1680 cm⁻¹ range. The =C-H stretching vibrations of the vinyl group would be observed just above 3000 cm⁻¹. The C-H stretching of the methylene groups will appear in the 2850-2960 cm⁻¹ region. The C-Br stretch is expected to give a band in the fingerprint region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Non-polar bonds, such as the C=C and C≡C bonds, often produce strong signals in Raman spectra. Therefore, strong bands for the C=C and C≡C stretching vibrations are expected. The symmetric vibrations of the molecule would be particularly Raman active. The combination of IR and Raman data would provide a comprehensive picture of the vibrational modes of the molecule.

Predicted Vibrational Frequencies for 1-Hexen-5-yne, 2-bromo-

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
≡C-HStretch3300 (Strong, Sharp)3300 (Medium)
C≡CStretch2100-2150 (Weak-Medium)2100-2150 (Strong)
=C-HStretch>3000>3000
C=CStretch1620-1680 (Medium)1620-1680 (Strong)
-CH₂-Stretch2850-29602850-2960
C-BrStretch500-600500-600

Mass Spectrometry (MS) in Molecular Structure Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

For 1-Hexen-5-yne, 2-bromo-, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is characteristic of compounds containing one bromine atom due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of the molecular ion would likely proceed through several pathways. Loss of a bromine radical would result in a significant peak at [M-Br]⁺. Cleavage of the C-C bonds in the hexene chain would also occur. For instance, allylic cleavage could lead to the formation of a stable carbocation. Fragmentation could also involve the loss of small neutral molecules like acetylene. The analysis of these fragmentation patterns would allow for the confirmation of the connectivity of the atoms in the molecule.

Predicted Mass Spectrometry Data for 1-Hexen-5-yne, 2-bromo-

m/zIonPredicted Relative Abundance
158/160[C₆H₇Br]⁺ (Molecular Ion)Medium
79[C₆H₇]⁺High
131/133[C₅H₄Br]⁺Low
53[C₄H₅]⁺Medium

Electronic Absorption Spectroscopy for Conjugated Enyne Systems

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The chromophore in 1-Hexen-5-yne, 2-bromo- is the conjugated enyne system.

The conjugation between the double bond and the triple bond in the enyne system leads to a smaller HOMO-LUMO energy gap compared to isolated double or triple bonds. This results in the absorption of light at longer wavelengths. It is expected that 1-Hexen-5-yne, 2-bromo- would exhibit a π → π* transition in the UV region. The position of the absorption maximum (λ_max) would be influenced by the extent of conjugation and the presence of the bromine substituent. Generally, extending conjugation results in a bathochromic (red) shift to longer wavelengths. The presence of the bromine atom, with its lone pairs of electrons, might also have a modest effect on the position and intensity of the absorption band.

Reactivity and Mechanistic Investigations of 1 Hexen 5 Yne, 2 Bromo

Reactivity Profile of the Alkene and Alkyne Moieties

The presence of both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne) within the same molecule provides multiple sites for chemical transformations. The relative reactivity of these bonds is a central theme in understanding the compound's behavior.

Electrophilic Additions to the Olefinic and Acetylenic Bonds

Electrophilic addition is a characteristic reaction for both alkenes and alkynes, where the electron-rich pi systems act as nucleophiles. pearson.com In molecules containing both functionalities, such as 1-Hexen-5-yne (B80130), 2-bromo-, the alkene moiety is generally more reactive towards electrophiles than the alkyne. libretexts.org The reaction of an electrophile, like hydrogen bromide (HBr) or bromine (Br₂), with an alkene proceeds by attacking the double bond to form a carbocation intermediate, which is then attacked by the nucleophile. study.comlibretexts.org

However, the rate of electrophilic addition to alkynes is typically 100 to 1000 times slower than to a similarly substituted alkene, even though the reactions are more exothermic. libretexts.org For instance, the reaction of one equivalent of bromine with 1-penten-4-yne (B3291226) results predominantly in the addition across the double bond to yield 4,5-dibromo-1-pentyne. libretexts.org

In the specific case of 1-Hexen-5-yne, 2-bromo-, the bromine atom attached directly to the double bond significantly influences its reactivity. Halogen substituents on a double bond are electron-withdrawing and act to reduce the bond's nucleophilicity, thereby decreasing the rate of electrophilic addition reactions. libretexts.org The addition of halogens like bromine to an alkyne proceeds via a cyclic halonium ion intermediate, resulting in anti-addition. libretexts.org For a terminal alkyne, the addition of HX follows Markovnikov's rule, where the halide attaches to the more substituted carbon. libretexts.org

Table 1: Expected Products in Electrophilic Addition Reactions.
ReactantExpected Major Product with 1-Hexen-5-yne, 2-bromo-Reaction TypeGoverning Principle
HBr (1 eq.)Addition across the alkyne (Markovnikov)Electrophilic AdditionDeactivation of the brominated alkene reduces its reactivity relative to the alkyne. libretexts.org
Br₂ (1 eq.)Addition across the alkyneElectrophilic AdditionThe alkene's nucleophilicity is reduced by the existing bromine substituent. libretexts.org

Nucleophilic Additions, Including Conjugate (Michael-type) Pathways

Nucleophilic additions to simple alkenes and alkynes are uncommon unless the pi system is activated by an electron-withdrawing group. A well-known example of this is the Michael addition, which involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com The reaction is driven by the formation of a stable enolate intermediate. masterorganicchemistry.com

1-Hexen-5-yne, 2-bromo- is not a classic Michael acceptor as it lacks the requisite conjugated carbonyl group. However, the concept of conjugate addition can be extended to other activated systems. Alkynes that are in direct conjugation with carbonyl groups (ynones) or other electron-withdrawing moieties can undergo nucleophilic attack at the acetylenic bond. acs.org Softer nucleophiles tend to favor this 1,4-addition pathway. acs.org While the bromine atom in 1-Hexen-5-yne, 2-bromo- is electron-withdrawing, it does not provide the same level of activation as a conjugated carbonyl. Therefore, Michael-type additions are not a primary reaction pathway for this compound under typical conditions. Nucleophilic attack is more likely to occur through other mechanisms, such as substitution or metal-catalyzed processes.

Influence of the Bromine Substituent on Reactivity

The bromine atom at the C-2 position is a key determinant of the molecule's chemical properties, influencing both substitution and radical-based reactions.

Participation in Radical Chain Reactions and Radical Addition Processes

The carbon-bromine bond can undergo homolytic cleavage under thermal or photochemical conditions, or in the presence of a radical initiator, to form a bromine radical and a vinylic radical. This property allows 1-Hexen-5-yne, 2-bromo- to participate in radical chain reactions.

Furthermore, the unsaturated moieties of the molecule are susceptible to radical addition. In reactions involving substituted allenes, the addition of a bromine radical typically occurs at the central carbon to form a more stable allylic radical intermediate. nih.gov Although not an allene, 1-Hexen-5-yne, 2-bromo- can undergo radical additions across its double or triple bonds. The regioselectivity of such additions would be determined by the relative stability of the resulting radical intermediates. For instance, a radical adding to the alkyne would generate a vinylic radical.

Table 2: Potential Radical Reactions.
Reaction TypeInitiationKey IntermediatePotential Outcome
Radical SubstitutionHomolytic cleavage of C-Br bondVinylic radical at C-2Replacement of Br with another group
Radical AdditionExternal radical source (e.g., AIBN)Radical adduct at alkene or alkyneSaturation of the multiple bond
Intramolecular CyclizationFormation of a radical within the chainCyclized radicalFormation of a cyclic product

Pericyclic Reactions and Intramolecular Rearrangements

The structure of 1-Hexen-5-yne, 2-bromo-, a type of 1,6-enyne, makes it a candidate for intramolecular reactions. While it is not set up for classic pericyclic reactions like the Diels-Alder cycloaddition, which requires a conjugated diene, it can undergo other types of cyclizations.

Radical-initiated intramolecular additions are a known reaction pathway for related structures. For example, hex-5-enyl radicals are known to undergo cyclization to form cyclopentylcarbinyl radicals. By analogy, if a radical were generated on the chain of 1-Hexen-5-yne, 2-bromo-, it could potentially add to one of the unsaturated bonds, leading to the formation of a five- or six-membered ring. The regiochemistry of such a cyclization would depend on the position of the initial radical and the relative stability of the possible cyclic radical products. Additionally, 1,6-enynes are well-known substrates for a variety of transition metal-catalyzed rearrangements and cycloisomerization reactions, which represent another major class of potential intramolecular transformations.

Thermal Rearrangements of Enynes and Related Systems

Enynes are known to undergo a variety of thermal rearrangements, with the specific pathway often dictated by the substitution pattern and the length of the tether connecting the alkyne and alkene. While specific studies on 1-Hexen-5-yne, 2-bromo- are not prevalent in the literature, its reactivity can be inferred from related systems. One of the most significant thermal reactions of enynes is the Bergman cyclization, which involves the cycloaromatization of an enediyne to form a p-benzyne biradical. For 1-Hexen-5-yne, 2-bromo-, a acs.orgwikipedia.org-hydrogen shift is a more plausible thermal rearrangement, given the 1,6-enyne framework.

In a typical acs.orgwikipedia.org-hydrogen shift, a hydrogen atom is transferred from an allylic position to the alkyne terminus, leading to the formation of a conjugated diene. The presence of the bromo substituent at the 2-position can influence the electronics of the double bond and potentially affect the activation energy of this process. Theoretical studies on similar systems have shown that the transition state for such rearrangements involves a cyclic array of atoms.

Another potential thermal pathway is a Cope-type rearrangement, although this is less common for simple acyclic enynes unless specific structural features are present that favor such a process. The reaction conditions, particularly temperature, play a crucial role in determining the predominant rearrangement pathway.

Rearrangement TypePlausible Product from 1-Hexen-5-yne, 2-bromo-Key Features
acs.orgwikipedia.org-Hydrogen Shift 2-Bromo-1,3-hexadien-5-ynePericyclic reaction, formation of a conjugated system.
Enyne Metathesis Not a thermal rearrangement, typically metal-catalyzed. organic-chemistry.orgInvolves bond reorganization to form new dienes. organic-chemistry.org
Bergman Cyclization Not directly applicable to 1,6-enynes.Requires an enediyne core.

This table presents plausible thermal rearrangement pathways for 1-Hexen-5-yne, 2-bromo- based on general enyne reactivity.

Detailed Mechanistic Pathways of Key Transformations

Understanding the detailed mechanistic pathways of the reactions of 1-Hexen-5-yne, 2-bromo- is crucial for predicting and controlling the reaction outcomes. This involves the analysis of transition states, reaction coordinates, kinetics, and stereochemistry.

Transition State Analysis and Reaction Coordinate Studies

Computational chemistry provides powerful tools for elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states. ucsb.edu For the thermal rearrangements and cycloaddition reactions of enynes, the nature of the transition state (e.g., concerted, stepwise, or asynchronous) is a key determinant of the reaction pathway and product distribution.

For a concerted pericyclic reaction like a acs.orgwikipedia.org-hydrogen shift, the transition state would involve a cyclic arrangement of the atoms involved in the bond-breaking and bond-forming processes. The geometry of this transition state would be influenced by steric and electronic factors, including the presence of the bromo substituent.

In the case of a Diels-Alder reaction, the transition state is typically concerted and asynchronous, with the formation of the two new sigma bonds not necessarily occurring to the same extent at the transition state. youtube.com The endo/exo selectivity of the reaction is determined by the relative energies of the corresponding transition states, with the endo transition state often being favored due to secondary orbital interactions. organic-chemistry.org

Computational studies on related enyne cyclizations have employed density functional theory (DFT) to model transition states and calculate activation energies. acs.org Such studies can provide insights into the feasibility of different reaction pathways and the influence of substituents on the reaction barriers.

Reaction TypeKey Features of the Transition State
acs.orgwikipedia.org-Hydrogen Shift Cyclic, six-membered ring-like structure.
Diels-Alder Reaction Concerted, often asynchronous, boat-like or chair-like geometry. youtube.com
Metal-Catalyzed Cycloisomerization Involves coordination of the metal to the π-systems, followed by oxidative addition and reductive elimination steps. researchgate.net

This table summarizes the key features of transition states for plausible reactions of 1-Hexen-5-yne, 2-bromo-.

Kinetic Studies and Stereochemical Determinants

Kinetic studies provide valuable information about the rates of chemical reactions and the factors that influence them. For the reactions of 1-Hexen-5-yne, 2-bromo-, kinetic investigations would involve monitoring the disappearance of the reactant and the appearance of the product(s) over time under various conditions (e.g., temperature, concentration, catalyst loading).

The rate of a thermal rearrangement is typically dependent on the activation energy of the reaction. The Arrhenius equation relates the rate constant to the activation energy and temperature. For cycloaddition reactions, the rate can be influenced by the electronic properties of both the enyne and the reacting partner. For instance, in a normal-demand Diels-Alder reaction, electron-withdrawing groups on the dienophile (like the bromo group in 1-Hexen-5-yne, 2-bromo-) and electron-donating groups on the diene accelerate the reaction. youtube.com

The stereochemical outcome of a reaction is determined by the mechanism and the stereochemistry of the starting materials. For concerted reactions like the Diels-Alder reaction, the stereochemistry of the reactants is often transferred to the product in a predictable manner (the principle of stereospecificity). For stepwise reactions involving intermediates, the stereochemical outcome may be less predictable and can depend on the relative rates of competing pathways.

In the context of 1-Hexen-5-yne, 2-bromo-, the stereochemistry of any new chiral centers formed during a reaction would be of interest. For example, in a Diels-Alder reaction with a cyclic diene, the bromine atom could be oriented either endo or exo in the product, and the ratio of these stereoisomers would be determined by the kinetic and thermodynamic control of the reaction.

FactorInfluence on Reactivity
Temperature Affects reaction rate (higher temperature generally leads to a faster rate) and can influence the product distribution in competing reactions.
Solvent Can influence reaction rates and selectivities, particularly for reactions involving polar intermediates or transition states.
Catalyst In metal-catalyzed reactions, the nature of the metal and ligands can profoundly affect the rate, selectivity, and even the reaction pathway.
Substituents The bromo substituent in 1-Hexen-5-yne, 2-bromo- influences the electronic properties of the double bond, which can affect the rate and regioselectivity of cycloaddition reactions.

This table highlights key factors that would influence the kinetics and stereochemistry of reactions involving 1-Hexen-5-yne, 2-bromo-.

Catalytic Transformations Involving 1 Hexen 5 Yne, 2 Bromo

Transition Metal-Catalyzed Carbon-Carbon Bond Forming Reactions

The presence of both sp²-hybridized (vinyl) and sp-hybridized (alkynyl) carbon centers, along with a reactive carbon-bromine bond, makes 1-Hexen-5-yne (B80130), 2-bromo- an ideal substrate for a variety of transition metal-catalyzed carbon-carbon bond-forming reactions. These reactions are fundamental in constructing more complex molecular skeletons from simpler precursors.

Cross-coupling reactions are powerful tools in organic synthesis that join two different molecular fragments with the aid of a metal catalyst, typically palladium. researchgate.net The vinyl bromide moiety of 1-Hexen-5-yne, 2-bromo- is a suitable electrophilic partner for several key cross-coupling reactions.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In a hypothetical Sonogashira reaction, the vinyl bromide of 1-Hexen-5-yne, 2-bromo- would couple with another terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, to form a conjugated enediyne. libretexts.orgjk-sci.com This reaction is typically carried out under mild conditions with a base such as an amine. jk-sci.com

The Suzuki reaction involves the coupling of an organoboron compound with an organic halide. organic-chemistry.org The vinyl bromide of 1-Hexen-5-yne, 2-bromo- could be coupled with a variety of vinyl or aryl boronic acids or esters. rsc.orgnih.gov This reaction, catalyzed by a palladium(0) complex, is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov

The Stille reaction utilizes an organotin compound (organostannane) as the nucleophilic partner to couple with an organic halide. wikipedia.org This method is highly versatile, though the toxicity of organotin reagents is a significant drawback. organic-chemistry.org The reaction of 1-Hexen-5-yne, 2-bromo- with an organostannane under palladium catalysis would yield a substituted enyne. wikipedia.orgorganic-chemistry.org

Below is a table summarizing typical conditions for these cross-coupling reactions with analogous vinyl bromides.

Reaction Catalyst System Coupling Partner Base/Additives Solvent Typical Product
SonogashiraPd(PPh₃)₂Cl₂ / CuITerminal AlkyneEt₃N or Et₂NHTHF or DMFConjugated Enyne
SuzukiPd(PPh₃)₄ or Pd(OAc)₂Organoboronic Acid/EsterNa₂CO₃, K₃PO₄, or Cs₂CO₃Toluene, Dioxane, or DMF/H₂OSubstituted Diene or Styrene
StillePd(PPh₃)₄Organostannane (R-SnBu₃)LiCl (often)THF or DioxaneSubstituted Enyne

This table presents generalized conditions based on established protocols for vinyl bromides.

The 1,5-enyne skeleton of 1-Hexen-5-yne, 2-bromo- is perfectly suited for intramolecular cycloisomerization and annulation reactions. These processes, often catalyzed by transition metals like palladium, gold, or platinum, can generate cyclic and bicyclic structures with high atom economy. acs.orgnih.gov Metal catalysts activate the alkyne or alkene, facilitating a cascade of bond formations to construct new rings. acs.org

Palladium-catalyzed cycloisomerization of 1,5-enynes can lead to various carbocyclic products, such as substituted cyclopentenes. rsc.org The specific reaction pathway and resulting product can be influenced by the catalyst, ligands, and substrate substitution. Research on a related but more complex '2-bromo-1,5-di-ene-7-yne' system has shown that palladium can effectively catalyze a 6-exo-dig cyclization to form substituted cyclohexenol (B1201834) systems. chemrxiv.org This suggests that the bromo-enyne moiety is reactive under these conditions and can be used to construct six-membered rings.

Gold catalysts are also exceptionally effective for enyne cyclizations, often proceeding through different mechanistic pathways involving potent π-acid activation of the alkyne. nih.govnih.govd-nb.info Gold-catalyzed annulations can produce complex polycyclic aromatic systems from diyne or enyne precursors. nih.gov

Catalyst Type Typical Substrate Common Reaction Pathway Resulting Structure
Palladium(II)1,5-EnyneHydropalladation / CarbopalladationSubstituted Cyclopentenes
Gold(I) / Gold(III)1,5-Enyneπ-Activation / Skeletal RearrangementBicyclo[3.1.0]hexenes, Cyclohexadienes
Platinum(II)1,5-Enyneπ-Activation / CyclizationVarious Carbocycles

This table illustrates common outcomes for the cycloisomerization of generic 1,5-enyne systems.

Carbometalation involves the addition of an organometallic reagent across a carbon-carbon multiple bond, creating a new carbon-carbon bond and a new carbon-metal bond. wikipedia.org The alkyne and alkene moieties in 1-Hexen-5-yne, 2-bromo- are both potential sites for such additions. The terminal alkyne is generally more reactive towards these additions. nih.gov

Reactions like carboalumination, carbolithiation, and carbozincation can be used to functionalize the alkyne. wikipedia.orgbeilstein-journals.org For instance, zirconium-catalyzed carboalumination of the terminal alkyne would result in a vinylalane intermediate, which can then be quenched with various electrophiles to introduce new functional groups with high stereoselectivity. wikipedia.org Similarly, the addition of organolithium or organozinc reagents can generate new organometallic intermediates for further synthetic elaboration. chemeurope.comresearchgate.net

Reaction Reagent Catalyst/Promoter Intermediate Final Product (after quench)
CarboaluminationAlR₃ZrCp₂Cl₂VinylalaneTrisubstituted Alkene
CarbolithiationR-LiNone (often)VinyllithiumSubstituted Alkene
CarbomagnesiationR-MgBrMnCl₂, FeCl₃, or CuClVinylmagnesiumSubstituted Alkene

This table outlines general carbometalation reactions on terminal alkynes.

Role in Other Catalytic Processes (e.g., Hydrogenation, Oxidation with Selective Catalysts)

Beyond carbon-carbon bond formation, the unsaturated framework of 1-Hexen-5-yne, 2-bromo- can participate in other important catalytic transformations such as hydrogenation and oxidation. The key challenge in these reactions is achieving selectivity between the alkene and the alkyne.

Catalytic hydrogenation can be controlled to selectively reduce one of the multiple bonds. For example, using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), the alkyne can be selectively reduced to a cis-alkene, yielding 2-bromo-1,6-hexadiene. libretexts.org Conversely, dissolving metal reduction (e.g., sodium in liquid ammonia) would produce the corresponding trans-alkene. libretexts.org Complete hydrogenation of both the double and triple bonds to form 2-bromohexane (B146007) would occur with more active catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. libretexts.orgelsevierpure.com

The selective oxidation of enynes is more complex. Depending on the reagent and catalyst, oxidation could target either the alkene or the alkyne. For instance, epoxidation of the alkene would likely occur with reagents like meta-chloroperoxybenzoic acid (mCPBA), while specific catalysts would be required to selectively oxidize the alkyne. The development of catalysts for the selective oxidation of one unsaturated site in the presence of another remains an active area of research.

Process Catalyst/Reagent Target Functionality Resulting Structure
Selective Alkyne HydrogenationLindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂)Alkynecis-Alkene (1,5-diene)
Full HydrogenationPd/C or PtO₂Alkyne and AlkeneAlkane (2-bromohexane)
Dissolving Metal ReductionNa / NH₃(l)Alkynetrans-Alkene (1,5-diene)

This table summarizes selective hydrogenation outcomes for a 1,5-enyne system.

Applications of 1 Hexen 5 Yne, 2 Bromo in Complex Organic Synthesis

A Versatile Synthetic Building Block and Intermediate

The dual reactivity of 1-Hexen-5-yne (B80130), 2-bromo- positions it as a key intermediate in synthetic organic chemistry. The vinyl bromide and terminal alkyne functionalities can be selectively addressed or react in concert, providing chemists with a powerful tool for molecular construction. Enynes, in general, are recognized as attractive building blocks for cascade cyclization reactions due to their varied reactivity, enabling the one-pot synthesis of complex carbocycles and heterocycles. This approach is prized for its ability to generate significant molecular complexity from readily available materials in an efficient and atom-economical manner.

Precursor to Polyfunctionalized Organic Molecules

The distinct functionalities within 1-Hexen-5-yne, 2-bromo- allow for its elaboration into a wide array of polyfunctionalized organic molecules. The terminal alkyne can undergo reactions such as Sonogashira coupling, "click" chemistry, and hydroalkynylation, introducing a diverse range of substituents. Simultaneously, the vinyl bromide can participate in various cross-coupling reactions, including Suzuki, Stille, and Heck couplings, to form new carbon-carbon bonds. This orthogonal reactivity is crucial for the stepwise and controlled construction of complex target molecules.

The ability to introduce multiple functional groups makes this compound a valuable starting point for creating molecules with tailored properties. For instance, the conjugated enyne motif is a valuable moiety in organic chemistry, serving as a convenient starting material for aromatic and heteroaromatic molecules.

Table 1: Potential Reactions at the Functional Groups of 1-Hexen-5-yne, 2-bromo-

Functional GroupReaction TypePotential Transformation
Terminal Alkyne Sonogashira CouplingForms a new C-C bond with aryl or vinyl halides.
"Click" Chemistry (Azide-Alkyne Cycloaddition)Creates a triazole ring, linking to another molecule.
HydroalkynylationAdds a molecule across the triple bond.
Vinyl Bromide Suzuki CouplingForms a new C-C bond with an organoboron compound.
Stille CouplingForms a new C-C bond with an organotin compound.
Heck CouplingForms a new C-C bond with an alkene.

This table illustrates the potential synthetic transformations available for 1-Hexen-5-yne, 2-bromo-, highlighting its role as a versatile precursor to polyfunctionalized molecules.

Utility in the Synthesis of Biologically Relevant Scaffolds and Natural Product Analogs

The enyne structural motif is present in numerous biologically active molecules and natural products. Consequently, 1-Hexen-5-yne, 2-bromo- and similar enyne derivatives are valuable precursors in the synthesis of these important compounds. The ability to construct complex molecular frameworks from enyne building blocks is a significant advantage in medicinal chemistry and drug discovery.

For example, enyne derivatives have been identified in terrestrial plants and fungi and have shown potent anti-inflammatory activity. The alkyne group itself is a valuable synthetic handle and can be found in many natural products with promising biological activities, including anti-tumor and anti-HIV properties. The vinyl bromide functionality provides a convenient point for further modification, allowing for the synthesis of analogs of natural products with potentially enhanced or modified biological activity. The synthesis of poly-ene-substituted cyclohexenol (B1201834) moieties, which are useful scaffolds for constructing biologically active molecules, has been achieved through palladium-catalyzed cyclization of related bromo-diene-yne systems.

Construction of Diverse Cyclic and Polycyclic Ring Systems

A significant application of 1-Hexen-5-yne, 2-bromo- lies in its use as a substrate for a variety of cyclization reactions to form complex cyclic and polycyclic systems. The 1,5-enyne framework is particularly well-suited for such transformations.

Metal-catalyzed cycloisomerization of 1,5-enynes is a powerful strategy for building cyclic compounds and has been applied in the total synthesis of natural products. These reactions can proceed through various mechanisms, leading to a diverse range of ring structures. For instance, gold(I) complexes can catalyze the cycloisomerization of 1,5-enynes to produce bicyclo[3.1.0]hexenes.

Radical cyclizations also offer a powerful method for constructing rings. Photo- and electrochemical conditions can be used to initiate radical cascade cyclizations of 1,n-enynes to synthesize valuable carbo- and heterocycles under mild conditions. The presence of the bromo-substituent in 1-Hexen-5-yne, 2-bromo- can influence the course of these cyclizations, potentially participating in the reaction cascade or serving as a handle for post-cyclization functionalization. For example, palladium-catalyzed intramolecular cyclization of '2-bromo-1,5-di-ene-7-yne' systems has been shown to be a versatile route to poly-ene substituted cyclohexenols.

Table 2: Examples of Cyclization Reactions Involving Enyne Scaffolds

Reaction TypeCatalyst/ConditionsResulting Ring System
Metal-Catalyzed Cycloisomerization Gold(I) complexesBicyclo[3.1.0]hexenes
Radical Bicyclization Dual Nickel- and Iridium-photocatalysisFluorenes and indenoazepinones
Palladium-Catalyzed Intramolecular Cyclization Pd(OAc)2, PPh3, HCOONaPoly-ene substituted cyclohexenols
Ene-Type Cyclization Palladium CatalystsAsymmetric synthesis of cyclic compounds

This table provides examples of different cyclization strategies that can be applied to enyne substrates, demonstrating the potential of 1-Hexen-5-yne, 2-bromo- in the synthesis of diverse cyclic structures.

Development of Specialty Chemicals and Advanced Materials

The unique chemical structure of 1-Hexen-5-yne, 2-bromo- also lends itself to the development of specialty chemicals and advanced materials. The terminal alkyne can be used for surface functionalization of nanomaterials, such as gold nanoparticles, which has applications in chemical sensing and therapeutics.

Furthermore, enyne-containing molecules can serve as monomers in polymerization reactions. For example, ring-opening metathesis polymerization (ROMP) is a versatile technique for synthesizing well-defined polymers. Functional enyne reagents can be used to control the chain-end functionality of polymers derived from ROMP, which is crucial for the design of functional materials. The presence of the bromo-substituent offers a site for post-polymerization modification, allowing for the creation of highly functionalized and potentially cross-linked polymer networks. These materials could find applications in electronics, optics, and other advanced technologies.

Computational and Theoretical Chemistry Studies of 1 Hexen 5 Yne, 2 Bromo

Electronic Structure Calculations and Reactivity Predictions

No specific research data is available for 1-Hexen-5-yne (B80130), 2-bromo-.

Density Functional Theory (DFT) Applications

No specific DFT studies on 1-Hexen-5-yne, 2-bromo- were found.

High-Level Ab Initio Methods (e.g., CASSCF, MRMP2, CCSD(T))

No studies utilizing high-level ab initio methods for 1-Hexen-5-yne, 2-bromo- were identified.

Potential Energy Surface (PES) Mapping and Reaction Pathway Elucidation

No data is available regarding the potential energy surface mapping or reaction pathway elucidation for 1-Hexen-5-yne, 2-bromo-.

Kinetic and Thermodynamic Analysis of Transformations

No kinetic or thermodynamic analyses of transformations involving 1-Hexen-5-yne, 2-bromo- through computational methods have been published.

Molecular Modeling and Simulation for Understanding Selectivity

There are no available molecular modeling or simulation studies focused on the selectivity of reactions involving 1-Hexen-5-yne, 2-bromo-.

Further research in the field of computational chemistry would be necessary to provide the detailed insights requested in the sections above. Such studies would be valuable in predicting the behavior of this molecule and guiding future experimental work.

Future Research Directions and Outlook for 1 Hexen 5 Yne, 2 Bromo

Exploration of Novel and Sustainable Synthetic Routes

Currently, specific, high-yield, and environmentally benign methods for the synthesis of 1-Hexen-5-yne (B80130), 2-bromo- are not well-documented. Future research should prioritize the development of novel and sustainable synthetic routes. This could involve exploring greener alternatives to traditional bromination and C-C bond formation reactions, minimizing the use of hazardous reagents and solvents, and improving atom economy. Methodologies such as catalytic hydrobromination of a suitable di-yne precursor or cross-coupling reactions could be investigated. The development of a robust and scalable synthesis will be a critical first step to enable further investigation of its chemical properties.

Development of Asymmetric Transformations and Enantioselective Syntheses

The prochiral nature of the double bond in 1-Hexen-5-yne, 2-bromo- presents an opportunity for the development of asymmetric transformations. Future research could focus on enantioselective reactions at the vinyl bromide moiety, potentially leading to the synthesis of chiral building blocks. The use of chiral catalysts in reactions such as asymmetric cross-coupling or addition reactions could be a fruitful area of investigation. Success in this area would provide access to enantiomerically enriched compounds with potential applications in medicinal chemistry and materials science.

Investigation of Unprecedented Reactivity Modes and Mechanistic Insights

The dual functionality of 1-Hexen-5-yne, 2-bromo- suggests a rich and potentially complex reactivity profile that is yet to be explored. The interplay between the vinyl bromide and the terminal alkyne could lead to unprecedented reaction pathways. Future studies should aim to elucidate the reactivity of this compound under various conditions, including reactions with nucleophiles, electrophiles, and radical species. Detailed mechanistic investigations, potentially employing kinetic studies and computational modeling, will be crucial to understanding and predicting its chemical behavior. This could reveal novel cyclization, annulation, or rearrangement reactions.

Integration into Multicomponent Reactions and Cascade Processes

The structure of 1-Hexen-5-yne, 2-bromo- makes it an ideal candidate for use in multicomponent reactions (MCRs) and cascade processes. The vinyl bromide and alkyne functionalities can participate in sequential or concerted bond-forming events, allowing for the rapid construction of complex molecular architectures from simple starting materials. Future research should explore the integration of this compound into known MCRs or the development of novel cascade reactions initiated by transformations at either the alkene or alkyne. This approach could provide efficient access to diverse chemical scaffolds with potential biological or material properties.

Computational Design and Prediction of New Applications and Derivatives

In the absence of extensive experimental data, computational chemistry can serve as a powerful tool to predict the properties and potential applications of 1-Hexen-5-yne, 2-bromo- and its derivatives. Density functional theory (DFT) calculations could be employed to investigate its electronic structure, reactivity, and spectroscopic properties. Furthermore, computational screening could be used to design new derivatives with tailored electronic or steric properties for specific applications, such as in organic electronics or as ligands for catalysis. This in silico approach can guide future experimental work and accelerate the discovery of novel applications for this underexplored molecule.

Q & A

What are the recommended synthetic pathways for 1-Hexen-5-yne, 2-bromo-?

Level: Basic
Methodological Answer:
The synthesis of 2-bromo-1-hexen-5-yne typically involves bromination of a pre-functionalized alkyne or alkene precursor. Key steps include:

  • Precursor Selection: Start with 1-hexen-5-yne or a derivative with a reactive site (e.g., terminal alkyne) to facilitate bromination.
  • Bromination Agents: Use electrophilic brominating agents like N-bromosuccinimide (NBS) under radical initiation or bromine (Br₂) in inert solvents (e.g., CCl₄). Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions such as allylic bromination or polymerization .
  • Purification: Employ column chromatography or distillation to isolate the product, followed by spectroscopic validation (NMR, IR) to confirm the bromine substitution and structural integrity .

How can researchers characterize the structural and electronic properties of 2-bromo-1-hexen-5-yne?

Level: Basic
Methodological Answer:
Characterization requires a multi-technique approach:

  • Spectroscopy:
    • ¹H/¹³C NMR: Identify chemical shifts for the brominated carbon (δ ~30–50 ppm for C-Br) and alkynyl protons (δ ~2–3 ppm). Use DEPT-135 to distinguish CH₃, CH₂, and CH groups .
    • IR Spectroscopy: Confirm alkyne C≡C stretch (~2100–2260 cm⁻¹) and C-Br bond (~500–600 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion ([M]⁺) and isotopic patterns (Br has ¹⁷⁹Br/⁸¹Br ~1:1 ratio) .
  • Computational Modeling: Perform DFT calculations (e.g., Gaussian) to predict bond lengths, charge distribution, and reactivity sites .

What factors influence the stability of 2-bromo-1-hexen-5-yne under varying experimental conditions?

Level: Basic
Methodological Answer:
Stability depends on:

  • Thermal Sensitivity: Avoid temperatures >60°C to prevent decomposition (e.g., Br elimination or alkyne polymerization). Use low-boiling solvents (e.g., dichloromethane) for reflux .
  • Light Exposure: Store in amber vials to prevent photolytic cleavage of the C-Br bond, which can generate radicals or alkenes .
  • Moisture Control: Anhydrous conditions prevent hydrolysis of the alkyne or bromo group. Use molecular sieves in storage .

How can reaction mechanisms involving 2-bromo-1-hexen-5-yne be elucidated?

Level: Advanced
Methodological Answer:
Mechanistic studies require:

  • Kinetic Isotope Effects (KIE): Replace H with D at reactive sites (e.g., allylic positions) to probe rate-determining steps .
  • Trapping Intermediates: Use radical scavengers (e.g., TEMPO) or nucleophiles to identify transient species in bromination or cycloaddition reactions .
  • Computational Studies: Simulate transition states (e.g., via Gaussian or ORCA) to map energy barriers for pathways like SN2 displacement or radical chain mechanisms .

How should researchers address contradictory data in studies of 2-bromo-1-hexen-5-yne’s reactivity?

Level: Advanced
Methodological Answer:
Resolve contradictions through:

  • Reproducibility Checks: Verify reaction conditions (solvent purity, catalyst loading) and replicate experiments across multiple labs .
  • Advanced Analytical Techniques: Use in-situ FTIR or GC-MS to monitor real-time reaction progress and detect intermediates .
  • Collaborative Analysis: Cross-validate findings with computational chemists to reconcile experimental and theoretical results (e.g., unexpected regioselectivity) .

What role can computational modeling play in predicting the behavior of 2-bromo-1-hexen-5-yne in novel reactions?

Level: Advanced
Methodological Answer:
Computational methods enable:

  • Reactivity Prediction: Use frontier molecular orbital (FMO) theory to identify sites for electrophilic/nucleophilic attacks. For example, the alkyne’s LUMO may guide cycloaddition partners .
  • Solvent Effects: Apply COSMO-RS models to simulate solvent polarity impacts on reaction rates or selectivity .
  • Mechanistic Pathways: Compare activation energies for competing pathways (e.g., bromine migration vs. elimination) using transition-state modeling .

What safety protocols are critical when handling 2-bromo-1-hexen-5-yne?

Level: Basic
Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Work in a fume hood to avoid inhalation of volatile brominated compounds .
  • Emergency Measures: Keep neutralizing agents (e.g., sodium thiosulfate for bromine spills) and maintain access to safety showers/eyewash stations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.